(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

Catalog No.
S15847863
CAS No.
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

Product Name

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

IUPAC Name

(3R)-6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m0/s1

InChI Key

XVYGOLFJDGWZFD-VIFPVBQESA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CO2)N)C

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H](CO2)N)C

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound characterized by its unique bicyclic structure, which consists of a fused benzene and furan ring with two methyl groups at the 6 and 7 positions and an amine group at the 3 position. Its molecular formula is C10H13NOC_{10}H_{13}NO and it has a molecular weight of approximately 163.22 g/mol . This compound belongs to a class of organic compounds known as benzofurans, which are notable for their diverse biological activities and potential applications in medicinal chemistry.

The chemical reactivity of (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine can be explored through various functional group transformations. Common reactions include:

  • Oxidation: The amine group can be oxidized to form imines or amides using oxidizing agents such as potassium permanganate.
  • Reduction: The compound can undergo reduction reactions where carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Alkylation: The nitrogen atom in the amine group can participate in nucleophilic substitution reactions, allowing for the introduction of alkyl groups .

Research indicates that (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine exhibits significant biological activity, particularly in neuropharmacology. It is believed to interact with neurotransmitter systems, potentially influencing serotonin and dopamine receptors. This interaction suggests possible applications in treating neurological disorders such as depression and anxiety . Additionally, preliminary studies have indicated that this compound may possess anti-inflammatory properties.

The synthesis of (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves several steps:

  • Formation of the Benzofuran Ring: The initial step often includes the cyclization of appropriate precursors to form the benzofuran core.
  • Methylation: Methyl groups are introduced at the 6 and 7 positions through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Amine Introduction: The amine group is added via reductive amination or direct amination methods .

These synthetic routes can be optimized for high yield and purity by employing techniques such as continuous flow synthesis.

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in developing new drugs for treating mood disorders and neurodegenerative diseases.
  • Research Tool: It can be used in pharmacological studies to better understand the mechanisms of neurotransmitter interactions .

Interaction studies have focused on how (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine interacts with various biological targets. Preliminary findings suggest that it may modulate the activity of serotonin and dopamine receptors, indicating potential anxiolytic or antidepressant effects. Further research is required to fully elucidate its pharmacokinetics and dynamics.

Several compounds share structural similarities with (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
(3R)-4-Chloro-2,3-dihydro-1-benzofuran-3-amineContains a chlorine atom at the 4-positionPotential neuropharmacological activities
(3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amineMethoxy group at position 6Exhibits different receptor activity
(3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amineEnantiomeric form with similar structureDifferent biological activity due to stereochemistry
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-aminesMethyl groups at different positionsVariations in biological activity due to structural differences

The uniqueness of (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine lies in its specific combination of functional groups that confer distinct biological activities compared to these similar compounds. Its potential therapeutic applications highlight its significance in medicinal chemistry research.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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